molecular formula C16H19F2NO3 B15286189 tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

Cat. No.: B15286189
M. Wt: 311.32 g/mol
InChI Key: OLXPRJZWYJVTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS: 1172623-98-1) is a chiral carbamate derivative featuring a 3,4-dihydro-2H-pyran scaffold substituted with a 2,5-difluorophenyl group. Its stereochemistry is defined as (2R,3S), confirmed via synthetic routes involving stereoselective reactions and purification by silica gel chromatography . The compound’s molecular formula is inferred as C₁₇H₂₀F₂NO₃ based on electrospray ionization mass spectrometry (ESI-MS) data ([M+Na]⁺ = 334.2) . It is a key intermediate in medicinal chemistry, particularly for synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors .

Properties

IUPAC Name

tert-butyl N-[2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPRJZWYJVTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenol Derivatives with γ-Butyrolactone

A widely cited method for dihydropyran synthesis involves the reaction of substituted phenols with γ-butyrolactone derivatives under basic conditions, followed by acid-catalyzed ring closure. For the target compound, 2,5-difluorophenol serves as the aryl component.

Representative Procedure :

  • Alkylation : 2,5-Difluorophenol reacts with 3-bromo-γ-butyrolactone in the presence of sodium hydride (NaH) in DMF at 0°C, yielding an intermediate alkylated product.
  • Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in trifluoromethanesulfonic acid at 150°C, forming the dihydropyran ring.

Table 1: Optimization of Cyclization Conditions

Step Reagents/Conditions Yield (%) Source
Alkylation NaH, DMF, 0°C, 12 h 52
Cyclization CF3SO3H, 150°C, 8 h 45

This method is notable for its scalability and compatibility with electron-deficient phenols, though the high-temperature cyclization step may necessitate careful optimization to avoid decomposition.

Carbamate Protection Strategy

tert-Butyl Carbamate Formation via Curtius Rearrangement

The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc2O) under mild conditions. A robust protocol involves:

  • Acyl Azide Formation : Reaction of the amine intermediate with Boc2O and sodium azide (NaN3) in tetrahydrofuran (THF) at 40°C.
  • Curtius Rearrangement : Thermal decomposition of the acyl azide generates an isocyanate intermediate, which is trapped by tert-butanol to yield the carbamate.

Table 2: Carbamate Formation Optimization

Condition Reagents Yield (%) Source
Acyl Azide Formation Boc2O, NaN3, THF, 40°C, 6 h 85
Curtius Rearrangement tert-Butanol, 75°C, 2 h 78

This method is preferred for its high regioselectivity and compatibility with sensitive functional groups.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

The trans-configuration is secured through the use of chiral ligands or resolving agents. For instance, (2R,3S)-configured intermediates can be obtained via enzymatic resolution or asymmetric hydrogenation. A patent describing similar carbamate syntheses highlights the use of L-tartaric acid for diastereomeric salt formation, achieving enantiomeric excess (ee) >98%.

Comparative Analysis of Synthetic Routes

Route 1 : Cyclization → Reductive Amination → Carbamate Protection

  • Total Yield : 52% (alkylation) × 70% (reduction) × 78% (carbamation) ≈ 28.4%
  • Advantages : Scalable, uses commercially available starting materials.
  • Limitations : Multi-step process with moderate cumulative yield.

Route 2 : Direct Amination of Preformed Pyran Rings

  • Total Yield : 60% (direct amination) × 85% (carbamation) ≈ 51%
  • Advantages : Fewer steps, higher overall yield.
  • Limitations : Requires specialized aminating reagents.

Industrial-Scale Considerations

Large-scale production demands cost-effective reagents and minimal purification steps. The cyclization route (Route 1) is favored in industrial settings due to the low cost of γ-butyrolactone derivatives and NaH. However, the high-temperature cyclization step may require specialized equipment to maintain safety and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, a common reaction for carbamate protection groups. This reaction is critical in medicinal chemistry for deprotection to release the free amine.

Conditions Products Yield Key Observations
4M HCl in dioxane, 25°C, 2hAmine hydrochloride + CO₂ + tert-butanol85–90% Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, cleaving the C–O bond .
TFA/DCM (1:1), 0°C to RT, 4hFree amine + CO₂ + tert-butanol92% Trifluoroacetic acid (TFA) efficiently removes the tert-butyl group under mild conditions .
NaOH (1M), MeOH, reflux, 6hSodium carbonate + tert-butanol + amine78% Basic hydrolysis is slower due to steric hindrance from the tert-butyl group .

Mechanistic Insight : The reaction proceeds through nucleophilic attack on the carbonyl carbon, with acidic conditions favoring carbocation formation (tert-butyl group as a leaving group) .

Ring-Opening Reactions of the Dihydropyran Moiety

The 3,4-dihydro-2H-pyran ring exhibits reactivity typical of cyclic ethers, including acid-catalyzed ring-opening and oxidation.

Reaction Type Reagents/Conditions Products Yield Notes
Acid-catalyzed hydrolysisH₂SO₄ (10%), H₂O, 80°C, 12hTrans-diol derivative65%Ring opening proceeds via oxonium ion intermediate, yielding vicinal diol.
OxidationPb(OAc)₄, MeOH, 0°C to RT, 20min5-Oxo-tetrahydro-2H-pyran derivative88% Lead tetraacetate oxidizes the dihydropyran ring to a ketone .
Epoxidationm-CPBA, DCM, 0°C, 3hEpoxide derivative72%Electrophilic addition forms an epoxide at the double bond.

Key Observation : The trans-configuration of the substituents on the dihydropyran ring influences stereochemical outcomes in ring-opening reactions .

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Group

The 2,5-difluorophenyl group participates in EAS, though fluorine’s electron-withdrawing effects limit reactivity.

Reaction Conditions Products Yield Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-2,5-difluorophenyl derivative45%Meta to fluorine due to deactivation.
BrominationBr₂, FeBr₃, DCM, RT, 6h3-Bromo-2,5-difluorophenyl derivative38%Limited reactivity; requires harsh conditions.
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12hBiaryl derivative60%Requires prior halogenation at the meta position.

Note : The difluorophenyl group’s low reactivity necessitates catalytic systems (e.g., palladium) for cross-coupling reactions.

Functionalization via Curtius Rearrangement

The carbamate group can participate in rearrangements to form isocyanate intermediates, enabling further derivatization.

Reagents/Conditions Products Yield Application
NaN₃, di-tert-butyl dicarbonate, Zn(OTf)₂, 75°CIsocyanate intermediate70% Trapping with alcohols/amines yields ureas or carbamates .

Mechanism : The Curtius rearrangement involves thermal decomposition of acyl azides to isocyanates, which react with nucleophiles .

Stability Under Ambient Conditions

The compound demonstrates moderate stability, with degradation observed under prolonged exposure to moisture or light.

Condition Degradation Products Half-Life Mitigation Strategy
H₂O (pH 7.4), 25°CHydrolyzed amine + CO₂48hStore under inert atmosphere (N₂/Ar).
UV light (254 nm), 24hOxidized pyran derivatives12hUse amber glassware; add antioxidants.

Scientific Research Applications

tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate is a chemical compound with potential applications in medicinal chemistry and drug development, particularly as a scaffold for creating new pharmaceuticals. Its molecular formula is C16H19F2NO4, and it has a molecular weight of 327.32 g/mol. The presence of fluorine atoms in the phenyl ring can enhance its biological activity and solubility, making it valuable in drug development.

Potential Applications

  • Medicinal Chemistry The compound can be used as a scaffold in medicinal chemistry for developing new pharmaceuticals for various diseases. Its unique structure may help enhance selectivity and reduce side effects in drug design. It can also serve as a lead compound for modifications to improve pharmacokinetic properties.
  • Anti-inflammatory and Analgesic Effects Compounds similar to this compound have shown anti-inflammatory and analgesic effects. The difluorophenyl group can enhance binding affinity for biological targets, potentially increasing the compound's efficacy in therapeutic applications.
  • Interaction Studies Interaction studies often assess the compound's binding affinity to biological targets like enzymes or receptors, using techniques such as surface plasmon resonance or isothermal titration calorimetry. Understanding these interactions can offer insights into the compound's mechanism of action and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves several steps that can be optimized based on available starting materials and desired yields. One method involves using pyrrolidone as a raw material reacted with 2,5-difluorobromobenzene to prepare tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-carboxylate .

Unique Features

Mechanism of Action

The mechanism by which tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group and the dihydropyran ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs in terms of structural features , synthetic complexity , and functional group variations . Key examples include:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents/Ring System Molecular Weight (g/mol) Key Differences
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate 1172623-99-2 5-hydroxy-tetrahydro-2H-pyran ~311 (calc.) Additional hydroxyl group enhances polarity
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 Pyrimidine ring with methyl/fluoro 257.26 Pyrimidine core vs. dihydropyran; altered bioavailability
tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate N/A Furan-3-ylcarbamoyl substituent ~280 (estimated) Furan ring introduces π-conjugation differences
Ethyl 3-ureidofuran-2-carboxylate N/A Ureido-furan with ester ~200 (estimated) Ureido group modifies solubility and reactivity

Stereochemical and Functional Group Variations

  • Ring System Differences : Replacement of the dihydropyran core with pyrimidine (as in CAS 1799420-92-0) alters electronic properties and hydrogen-bonding capacity, affecting interactions with biological targets .
  • Substituent Effects : The furan-3-ylcarbamoyl derivative (from EP 2 402 347 A1) introduces a planar aromatic system, which may influence metabolic stability compared to the difluorophenyl group .

Research Implications and Gaps

  • Toxicity Studies : Absence of in vivo toxicity data for the parent compound highlights a critical research gap.
  • Stereochemical Influence : The (2R,3S) configuration’s role in target binding versus other stereoisomers remains unexplored .

Biological Activity

tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate is a synthetic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical structure and properties:

  • IUPAC Name : tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 1172623-98-1

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Pyrrolidine Derivative : Pyrrolidone reacts with di-tert-butyl carbonate in the presence of an alkali to yield a pyrrolidine derivative.
  • Grignard Reaction : The pyrrolidine derivative is treated with a Grignard reagent derived from 2,5-difluorobromobenzene.
  • Dehydration and Deprotection : This step involves acid-catalyzed dehydration to form the desired carbamate structure .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiproliferative Activity

Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, modifications to the structure have resulted in compounds retaining significant antiproliferative activity against HeLa cells .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases. It was noted that certain analogs demonstrated selectivity towards specific kinases involved in cancer pathways. The selectivity and potency of these inhibitors are crucial for their potential therapeutic applications .

Case Studies

  • In Vitro Studies : A study investigated the effects of the compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
    • Cell Lines Tested : HeLa and other cancerous cell lines.
    • Results : Significant reduction in cell viability at concentrations above 10 µM.
  • In Vivo Studies : Preliminary in vivo studies using animal models showed promising results regarding tumor reduction when treated with this compound.
    • Model Used : Xenograft models with human tumor cells implanted in mice.
    • Findings : Tumor growth was significantly inhibited compared to control groups.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell LineConcentration (µM)Effect
AntiproliferativeHeLa1050% reduction in viability
Kinase InhibitionVarious kinases0.1Selective inhibition
Tumor Growth InhibitionXenograft modelN/ASignificant reduction

Q & A

Q. What are the recommended methodologies for synthesizing and purifying tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate?

Answer: Synthesis typically involves multi-step organic reactions, including carbamate formation via nucleophilic substitution. Key steps include:

  • Protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) .
  • Cyclization to form the dihydropyran ring, often catalyzed by acid or transition metals.
  • Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Purity validation by HPLC (>95% purity) and NMR (to confirm absence of stereoisomeric impurities) .

Critical Note: Optimize reaction temperature and solvent polarity to minimize byproducts (e.g., epimerization at the trans-configuration) .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

Answer: A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm the trans-configuration and dihydro-pyran ring conformation. Key signals: tert-butyl group (δ ~1.4 ppm, singlet), carbamate carbonyl (δ ~155 ppm in ¹³C) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals from the difluorophenyl and pyran moieties .
  • X-ray Crystallography: For absolute stereochemical confirmation, particularly if chiral centers are present .
  • Mass Spectrometry (HRMS): To validate molecular weight (e.g., ESI-HRMS expected m/z ~337.15 [M+H]⁺) .

Data Contradiction Tip: If NMR and X-ray results conflict, re-examine sample purity or consider dynamic rotational effects in solution .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .
  • Spill Management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

Emergency Measures: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes during synthesis?

Answer:

  • Kinetic vs. Thermodynamic Control: Use variable-temperature NMR to monitor intermediate formation. For example, trans-selectivity may arise from steric hindrance in the transition state .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) to map energy profiles of possible intermediates (e.g., chair vs. boat conformations in dihydropyran) .
  • Isotopic Labeling: Introduce ¹⁸O or deuterium at the carbamate oxygen to track reaction pathways via MS/MS fragmentation .

Case Study: A 2021 flow-chemistry study on analogous carbamates demonstrated that precise control of residence time and temperature reduced epimerization by 40% .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Sensitivity: The carbamate bond hydrolyzes rapidly under acidic (pH <3) or alkaline (pH >10) conditions. Stability is optimal at pH 6–8 .
  • Thermal Degradation: TGA/DSC analysis shows decomposition onset at ~150°C. Store below 25°C to prevent Boc-group cleavage .
  • Light Sensitivity: UV-Vis studies indicate photodegradation at λ <300 nm; use amber glassware for long-term storage .

Mitigation Strategy: Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .

Q. How can computational modeling predict biological activity or metabolic pathways?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic pathway prediction .
  • ADMET Prediction: SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and renal clearance .
  • QSAR Models: Correlate substituent effects (e.g., fluorine position) with activity using MOE or Schrödinger suites .

Validation Required: Cross-check in vitro enzyme inhibition assays (e.g., fluorometric CYP450 kits) to confirm computational results .

Q. What strategies resolve contradictions between experimental and theoretical data?

Answer:

  • Cross-Validation: Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Deviations >0.5 ppm suggest conformational flexibility .
  • Reaction Monitoring: Use in-situ IR or Raman spectroscopy to detect transient intermediates not predicted by models .
  • Error Analysis: Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements (e.g., NMR integration errors) .

Example: A 2023 study resolved discrepancies in dihydropyran ring puckering by combining NOESY (experimental) and MD simulations (theoretical) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.